molecular formula C12H7Cl2N3 B1641859 5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine

5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1641859
M. Wt: 264.11 g/mol
InChI Key: OJEWOCLEYFXORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H7Cl2N3 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

5,7-dichloro-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H7Cl2N3/c13-10-6-11(14)17-12(16-10)9(7-15-17)8-4-2-1-3-5-8/h1-7H

InChI Key

OJEWOCLEYFXORC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

There was dissolved, in tetrahydrofuran (4 mL), 3-amino-4-phenyl-pyrazole (208 mg, 1.31 mM), then malonyl chloride (153 μL, 1.57 mM) was added to the solution with ice-cooling and the mixture was stirred at room temperature for 30 minutes. To the reaction solution, there was added malonyl chloride (15 μL, 0.16 mM) and the mixture was further stirred at room temperature for 30 minutes. This reaction liquid was diluted with a 1M aqueous sodium hydroxide solution, washed with ethyl acetate, the aqueous phase was acidified (pH 2) by the addition of hydrochloric acid and then it was extracted with ethyl acetate. The extracts thus obtained were combined, dried over anhydrous sodium sulfate, the solvent was then distilled off and the resulting solid was washed with diethyl ether. Phosphoryl chloride (4 mL) was added to the resulting solid with ice-cooling, and then the resulting suspension was stirred for 6 hours while refluxing the same with heating. The phosphoryl chloride was distilled off from the reaction liquid, ethanol was added to the resulting residue with ice-cooling and the mixture was stirred for 15 minutes. After the reaction liquid was concentrated, the concentrate was diluted with water and then extracted with methylene chloride. The extracts were combined, dried over anhydrous sodium sulfate, the solvent was distilled off and the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10) to thus give the title compound (47.7 mg, overall yield of these two steps: 14%).
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
153 μL
Type
reactant
Reaction Step One
Quantity
15 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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